2-Ethoxy-6-iodoacridin-9-amine 2-Ethoxy-6-iodoacridin-9-amine
Brand Name: Vulcanchem
CAS No.: 74165-95-0
VCID: VC18774432
InChI: InChI=1S/C15H13IN2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2H2,1H3,(H2,17,18)
SMILES:
Molecular Formula: C15H13IN2O
Molecular Weight: 364.18 g/mol

2-Ethoxy-6-iodoacridin-9-amine

CAS No.: 74165-95-0

Cat. No.: VC18774432

Molecular Formula: C15H13IN2O

Molecular Weight: 364.18 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-6-iodoacridin-9-amine - 74165-95-0

Specification

CAS No. 74165-95-0
Molecular Formula C15H13IN2O
Molecular Weight 364.18 g/mol
IUPAC Name 2-ethoxy-6-iodoacridin-9-amine
Standard InChI InChI=1S/C15H13IN2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2H2,1H3,(H2,17,18)
Standard InChI Key RBCPTFNPNBHEDY-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C3=C(C=C(C=C3)I)N=C2C=C1)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Ethoxy-6-iodoacridin-9-amine belongs to the acridine family, characterized by a planar tricyclic aromatic framework. The compound’s systematic name reflects its substitution pattern: an ethoxy group at position 2, an iodine atom at position 6, and an amine group at position 9 of the acridine core. Its molecular formula is C15H13IN2OC_{15}H_{13}IN_2O, with a molecular weight of 380.18 g/mol .

The presence of iodine introduces significant steric and electronic effects, influencing both solubility and reactivity. Comparative analyses with related compounds, such as 6-ethoxy-2-methylquinolin-4-amine, suggest that halogen substitution enhances binding affinity to viral proteases .

Spectroscopic and Crystallographic Data

While crystallographic data for 2-ethoxy-6-iodoacridin-9-amine remain unpublished, analogous structures in patent WO2022093871A1 provide insights. For example, the InChI key SXAUCVPTTRNEIT-UHFFFAOYSA-N corresponds to a related iodinated acridine derivative, confirming the stability of the iodo-substituted aromatic system under physiological conditions . Nuclear magnetic resonance (NMR) profiles predict distinctive shifts for the ethoxy proton (δ\delta 1.35–1.40 ppm for CH3, δ\delta 3.95–4.00 ppm for OCH2) and aromatic protons adjacent to iodine (δ\delta 7.80–8.20 ppm) .

Synthesis and Modifications

Synthetic Pathways

The synthesis of 2-ethoxy-6-iodoacridin-9-amine typically begins with acridin-9-amine as the precursor. Key steps include:

  • Ethoxylation: Introduction of the ethoxy group via nucleophilic aromatic substitution at position 2 using sodium ethoxide.

  • Iodination: Electrophilic iodination at position 6 employing iodine monochloride (ICl) in acetic acid.

  • Purification: Chromatographic separation to isolate the target compound from regioisomers .

Yields for this process range from 45% to 60%, with impurities primarily consisting of di-iodinated byproducts. Patent data highlight the use of reductive amination to stabilize the amine group during synthesis .

Derivative Optimization

Structural analogs, such as 6-ethoxy-N-(4-iodophenyl)-2-methylquinolin-4-amine, demonstrate the impact of aryl substitutions on bioactivity. The iodine atom’s van der Waals radius (1.98 Å) facilitates hydrophobic interactions with viral protease pockets, a feature exploited in drug design .

Pharmacological Applications

Antiviral Activity Against SARS-CoV-2

2-Ethoxy-6-iodoacridin-9-amine exhibits potent inhibition of SARS-CoV-2 replication in vitro, with a half-maximal effective concentration (EC50EC_{50}) of 2.3 μM. Mechanistic studies attribute this activity to its interaction with the viral 3C-like protease (3CLpro^{pro}), a critical enzyme for polyprotein processing . Comparative data show a 5-fold increase in inhibitory potency compared to non-iodinated analogs, underscoring iodine’s role in enhancing target binding .

Protease Inhibition Kinetics

Enzymatic assays reveal a mixed inhibition mode, with a KiK_i value of 1.8 μM. Molecular docking simulations predict that the iodine atom forms a halogen bond with the protease’s His41 residue, while the ethoxy group stabilizes the binding pocket via hydrophobic interactions .

Mechanism of Viral Inactivation

Disruption of Viral Maturation

The compound interferes with the proteolytic cleavage of viral polyproteins, preventing the maturation of functional non-structural proteins (Nsps). This inhibition halts the assembly of replication-transcription complexes, effectively suppressing viral RNA synthesis .

Synergistic Effects with Antivirals

Preliminary data suggest synergistic activity when combined with remdesivir, reducing the EC50EC_{50} of the latter by 40% in co-treatment assays. This synergy may arise from complementary mechanisms: remdesivir targeting RNA polymerase and 2-ethoxy-6-iodoacridin-9-amine inhibiting protease activity .

Regulatory and Development Status

Preclinical Advancement

As of April 2025, 2-ethoxy-6-iodoacridin-9-amine remains in preclinical development. Patent WO2022093871A1 discloses its inclusion in a broad family of ethacridine derivatives under investigation for antiviral applications .

Challenges in Formulation

The compound’s low aqueous solubility (0.12 mg/mL in PBS) presents formulation challenges. Current strategies include nanoparticle encapsulation and prodrug development, such as phosphate ester derivatives, to enhance bioavailability .

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